molecular formula C8H14ClNO B6151780 (2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride, cis CAS No. 1639355-28-4

(2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride, cis

Cat. No.: B6151780
CAS No.: 1639355-28-4
M. Wt: 175.7
InChI Key:
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Description

(2R,6S)-2,6-Dimethylpiperidine-1-carbonyl chloride, cis is a chiral compound with two stereocenters It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride, cis typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (2R,6S)-2,6-dimethylpiperidine.

    Chlorination: The piperidine derivative is then reacted with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) to introduce the carbonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.

    Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

    Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.

    Reduction Products: The primary product is the corresponding alcohol.

Scientific Research Applications

(2R,6S)-2,6-Dimethylpiperidine-1-carbonyl chloride, cis has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride, cis depends on its application:

    As a Reactant: In nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds.

    In Biological Systems: If used in drug development, the compound’s mechanism would involve interaction with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

    (2R,6S)-2,6-Dimethylpiperidine: The parent compound without the carbonyl chloride group.

    (2R,6S)-2,6-Dimethylmorpholine: A similar compound with an oxygen atom in the ring instead of nitrogen.

Uniqueness:

    Chirality: The presence of two stereocenters makes (2R,6S)-2,6-dimethylpiperidine-1-carbonyl chloride, cis unique in its stereochemical properties.

    Reactivity: The carbonyl chloride group provides a reactive site for various chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1639355-28-4

Molecular Formula

C8H14ClNO

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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